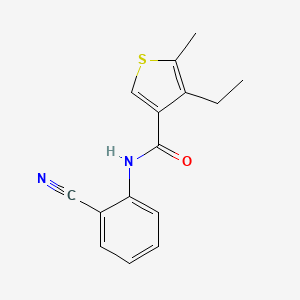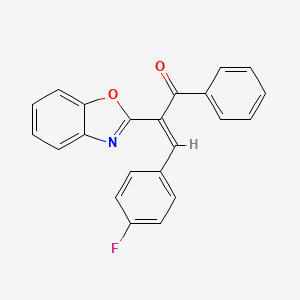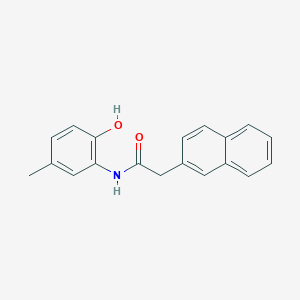![molecular formula C12H8FN5O2 B5297495 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, also known as FMPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMPT is a pyrimido[5,4-e][1,2,4]triazine derivative that has been synthesized through various methods, including microwave-assisted synthesis. This compound has been shown to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential for future research.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in medicinal chemistry, particularly as an anti-inflammatory and anti-cancer agent. However, one limitation of using 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione. One direction is to further investigate its anti-inflammatory properties and potential use as a therapeutic agent for inflammatory diseases. Another direction is to study its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research could explore the potential use of 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in treating neurodegenerative diseases such as Alzheimer's disease. Finally, future research could focus on developing more efficient synthesis methods for 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione to improve its bioavailability and efficacy.
Synthesemethoden
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can be synthesized through a variety of methods. One method involves the reaction of 4-fluoroaniline with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of trifluoroacetic acid and acetic anhydride. Another method involves the reaction of 4-fluoroaniline with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of thionyl chloride and then subsequent reaction with triethylorthoformate. Microwave-assisted synthesis has also been used to synthesize 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, which has shown to be a more efficient method than traditional methods.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been shown to have potential applications in medicinal chemistry. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5O2/c1-18-11(19)8-10(15-12(18)20)17-16-9(14-8)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUOVFFHOAHCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)

![N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297488.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5297503.png)
![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)